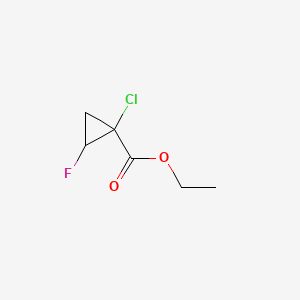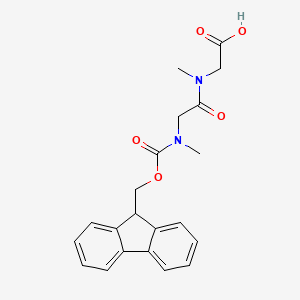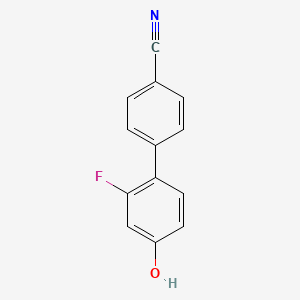
4-(4-Cyanophenyl)-3-fluorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Cyanophenyl)-3-fluorophenol, 95% (4-CN-3FP) is a synthetic compound used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 202.1 g/mol and a melting point of 62-64°C. 4-CN-3FP has a wide range of applications in the field of biochemistry and physiology, and is used in various laboratory experiments.
科学的研究の応用
4-(4-Cyanophenyl)-3-fluorophenol, 95% is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of biologically active compounds, such as inhibitors of cyclooxygenase and inhibitors of 5-lipoxygenase. It has also been used in the synthesis of fluorescent probes for the detection of biological molecules, as well as in the synthesis of fluorescent dyes for the detection of proteins. Additionally, 4-(4-Cyanophenyl)-3-fluorophenol, 95% has been used in the synthesis of novel fluorescent probes for the detection of metal ions.
作用機序
4-(4-Cyanophenyl)-3-fluorophenol, 95% is believed to act as a pro-oxidant, which means that it can increase the production of reactive oxygen species (ROS) in cells. This increase in ROS can lead to oxidative stress, which can cause damage to cellular components such as DNA and proteins. Additionally, 4-(4-Cyanophenyl)-3-fluorophenol, 95% has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and 5-lipoxygenase, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Cyanophenyl)-3-fluorophenol, 95% are still being studied. However, it has been shown to have a variety of effects on cells. For example, it has been shown to increase the production of ROS, which can lead to oxidative stress and damage to cellular components. Additionally, 4-(4-Cyanophenyl)-3-fluorophenol, 95% has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and 5-lipoxygenase, which can lead to changes in cellular signaling pathways.
実験室実験の利点と制限
The use of 4-(4-Cyanophenyl)-3-fluorophenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is easy to synthesize. Additionally, it has a wide range of applications in the field of biochemistry and physiology. However, there are also some limitations to its use. For example, it can cause oxidative stress, which can lead to damage to cellular components. Additionally, its mechanism of action is still not fully understood, and its effects on cells are not completely understood.
将来の方向性
There are a number of potential future directions for the use of 4-(4-Cyanophenyl)-3-fluorophenol, 95% in scientific research. For example, further research could be conducted to better understand its mechanism of action and its effects on cells. Additionally, further research could be conducted to explore its potential applications in drug discovery and development. Additionally, further research could be conducted to explore its potential applications in the field of medical diagnostics. Finally, further research could be conducted to explore its potential applications in the field of biotechnology.
合成法
4-(4-Cyanophenyl)-3-fluorophenol, 95% is synthesized by a two-step process. In the first step, 4-cyanophenol is reacted with 3-fluorobenzene in the presence of a base, such as sodium hydroxide, to yield 4-(4-cyanophenyl)-3-fluorophenol. In the second step, the product is purified by recrystallization using a suitable solvent.
特性
IUPAC Name |
4-(2-fluoro-4-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-13-7-11(16)5-6-12(13)10-3-1-9(8-15)2-4-10/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQDLFMROAZEFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571797 |
Source


|
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyanophenyl)-3-fluorophenol | |
CAS RN |
119233-32-8 |
Source


|
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

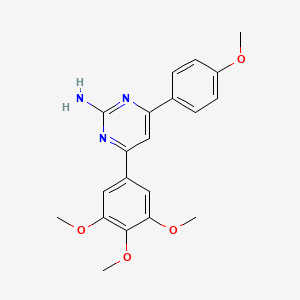
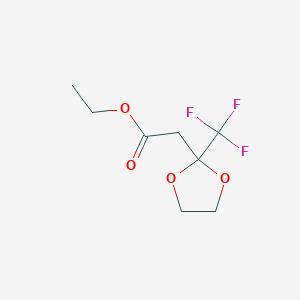
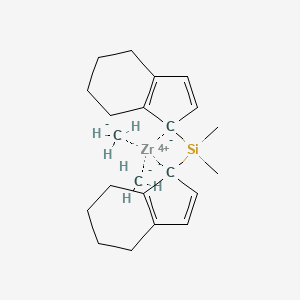
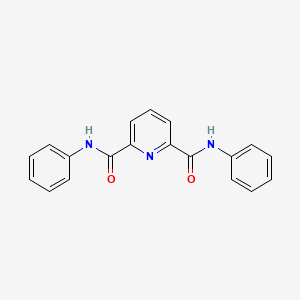

![N-[(2-(Trifluoromethyl)phenyl]methylene]aniline](/img/structure/B6291733.png)

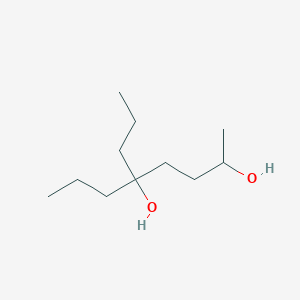
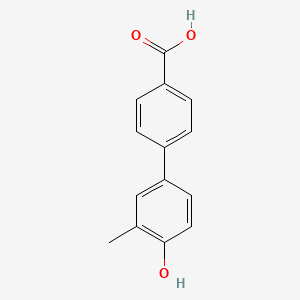
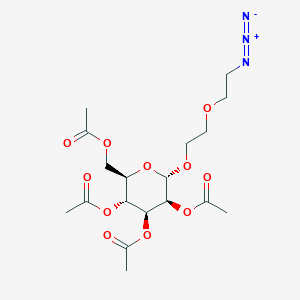
![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)
![2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone](/img/structure/B6291787.png)
